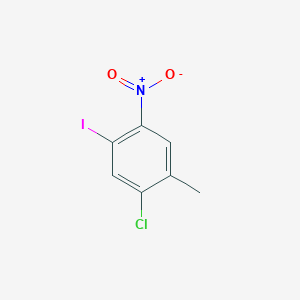

1-Chloro-5-iodo-2-methyl-4-nitrobenzene

Description

1-Chloro-5-iodo-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClINO2. It is a derivative of benzene, featuring chlorine, iodine, methyl, and nitro substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

1-chloro-5-iodo-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXGZOXGUGMUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681967 | |

| Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859794-01-7 | |

| Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-iodo-2-methyl-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactionsThe reaction typically requires concentrated nitric acid and sulfuric acid as reagents and is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-iodo-2-methyl-4-nitrobenzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a deactivating meta-director, influencing the position of incoming electrophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Major Products Formed

Substitution: Products depend on the nature of the electrophile and the reaction conditions.

Reduction: 1-Chloro-5-iodo-2-methyl-4-aminobenzene.

Oxidation: 1-Chloro-5-iodo-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-Chloro-5-iodo-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-5-iodo-2-methyl-4-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta positions. The chlorine and iodine substituents also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

1-Chloro-2-iodo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

1-Chloro-2-methyl-4-nitrobenzene: Lacks the iodine substituent, affecting its chemical properties and reactivity.

1-Chloro-4-nitrobenzene: Simpler structure with fewer substituents, used in different industrial applications.

Uniqueness

1-Chloro-5-iodo-2-methyl-4-nitrobenzene is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

1-Chloro-5-iodo-2-methyl-4-nitrobenzene (C₇H₅ClI₁N₄O₂) is a halogenated aromatic compound that has garnered interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

This compound can be synthesized through various methods, including halogenation and nitration of appropriate precursors. The compound's structure features a nitro group, which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of halogenated aromatic compounds, including this compound. Research indicates that compounds with halogen substitutions exhibit enhanced antibacterial activity against a range of pathogens. For instance, studies have shown that related compounds demonstrate significant inhibition of bacterial growth, suggesting a potential role in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. In vitro studies indicate that this compound exhibits moderate cytotoxicity against several cancer types, including breast (MCF-7) and prostate (PC-3) cancer cells. The observed IC50 values suggest that the compound's efficacy may be comparable to other known anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in cell proliferation and apoptosis. The nitro group is particularly significant, as it can undergo reduction within biological systems, potentially leading to the formation of reactive intermediates that exert cytotoxic effects .

Case Studies

- Anticancer Activity : A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 45 μM, indicating significant cytotoxic effects.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.